Tetrabensylthiuramdisulfid

Übersicht

Beschreibung

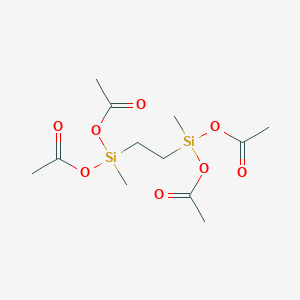

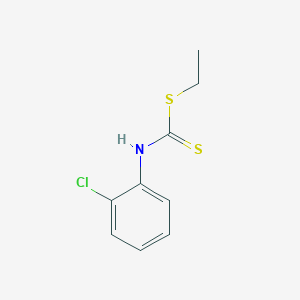

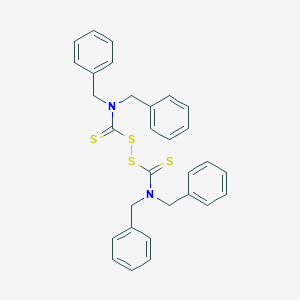

Tetrabenzylthiuram disulfide is a useful research compound. Its molecular formula is C30H28N2S4 and its molecular weight is 544.8 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrabenzylthiuram disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabenzylthiuram disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabenzylthiuram disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltfreundlicher Vulkanisationsbeschleuniger

TBzTD ist ein umweltfreundlicher Vulkanisationsbeschleuniger . In den letzten Jahren hat es aufgrund seiner umweltfreundlichen Eigenschaften viel Aufmerksamkeit erregt .

Elektrosynthese

TBzTD kann über Elektrosynthese auf Basis von Durchflussreaktoren synthetisiert werden . Dieses Verfahren verhindert die Bildung von Salz, das ein häufiges Nebenprodukt in traditionellen Synthesetechnologien ist . Die Elektrosynthesemethode von TBzTD wurde sorgfältig untersucht und es wurde festgestellt, dass unter relativ optimierten Reaktionsbedingungen fast 100 % Faradaysche Effizienz der Reaktion erzielt werden können .

Kautschukindustrie

TBzTD wird in der Kautschukindustrie als Vulkanisationsbeschleuniger verwendet . Es ist besonders nützlich bei der Herstellung von Emulsions-Styrol-Butadien-Kautschuk-Silika-Nass-Masterbatch (ESBR Silika WMB) und Butadien-Silika-Trocken-Masterbatch (BR Silika DMB)-Mischungen .

Ersatz für Diphenylguanidin (DPG)

TBzTD kann als Ersatz für Diphenylguanidin (DPG) in den ESBR-Silika-WMB/BR-Silika-DMB-Mischungen verwendet werden . Es wurde festgestellt, dass es im Vergleich zu DPG effektiver ist, die Vernetzungsdichte zu erhöhen und überlegene Eigenschaften erzeugt .

Verbesserung der mechanischen Eigenschaften

Es wurde festgestellt, dass die Zugabe von TBzTD und die Erhöhung des Schwefel-/CBS-Gehalts in den ESBR-Silika-WMB/BR-Silika-DMB-Mischungen aufgrund der hohen Vernetzungsdichte die mechanischen Eigenschaften und den Rollwiderstand verbessern

Wirkmechanismus

Target of Action

Tetrabenzylthiuram disulfide (TBzTD) is primarily used as a vulcanization accelerator in the rubber industry . Its main targets are natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR) systems . It acts as a fast curing primary and secondary accelerator in these applications .

Mode of Action

TBzTD was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern . The compound works by accelerating the vulcanization process, which involves the cross-linking of polymer chains in rubber. This process enhances the physical properties of rubber, making it more resistant to heat and mechanical stress .

Biochemical Pathways

This process significantly alters the physical and chemical properties of the rubber, enhancing its durability and resilience .

Pharmacokinetics

Tbztd is considered an environmentally friendly compound .

Result of Action

The primary result of TBzTD’s action is the enhanced durability and resilience of rubber products. By accelerating the vulcanization process, TBzTD helps to create rubber products that are more resistant to heat and mechanical stress . Additionally, TBzTD is an environmentally friendly compound, as its use prevents the generation of nitrosamines, which are potential carcinogens .

Action Environment

The efficacy and stability of TBzTD can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the vulcanization process can impact the effectiveness of TBzTD as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also affect the action of TBzTD .

Safety and Hazards

When handling Tetrabenzylthiuram disulfide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Tetrabenzylthiuram disulfide has attracted much attention in recent years due to its environmentally friendly properties . Future research may focus on improving the yield of Tetrabenzylthiuram disulfide in the electrosynthesis reaction . Additionally, the potential clinical applications of related compounds, such as disulfiram, are being investigated for the treatment of various diseases .

Biochemische Analyse

Biochemical Properties

Tetrabenzylthiuram disulfide is a fast curing primary and secondary accelerator in NR, SBR, and NBR applications . It was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern

Cellular Effects

It is known that it has longer scorch times than TMTD and is sometimes used as a retarder in the vulcanization of PVC rubber .

Molecular Mechanism

It is known that the dibenzyl nitrosamine is not carcinogenic according to published material .

Temporal Effects in Laboratory Settings

Tetrabenzylthiuram disulfide is a stable compound under normal conditions with a recommended storage life of 1 year

Eigenschaften

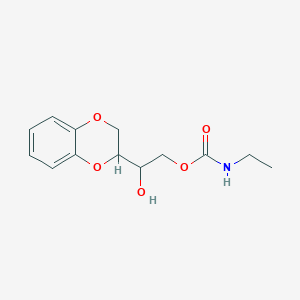

IUPAC Name |

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITDFSFZHZYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872988 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10591-85-2 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabenzylthiuram disulfide function as a vulcanization accelerator?

A1: While the provided abstracts don't elaborate on the exact mechanism, they highlight that TBzTD enhances the vulcanization process, improving the properties of the final rubber product. For instance, one study found that using TBzTD in combination with N‐t‐butyl‐2‐benzothiazole sulfenimide (TBSI) led to a significant decrease in compression set and improved retention of elongation at break after aging in railway rubber pads. [] This suggests that TBzTD participates in the formation of crosslinks within the rubber matrix, contributing to enhanced mechanical properties and aging resistance.

Q2: Are there any environmental advantages to using Tetrabenzylthiuram disulfide as a vulcanization accelerator?

A2: Yes, research suggests that TBzTD can be part of an environmentally friendly curing system for rubber. A study comparing a sulfur/TBSI/TBzTD system to a conventional sulfur/tetramethylthiuram disulfide (TMTD)/N‐cyclohexyl‐2‐benzothiazole sulfenamide (CZ) system found that the former resulted in rubber pads with improved aging resistance and a lower ratio of dynamic stiffness to static stiffness. [] Additionally, one synthesis method for TBzTD boasts reduced waste and emissions compared to traditional methods, further supporting its environmental benefits. []

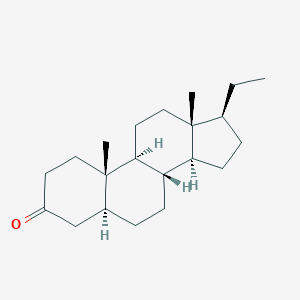

Q3: What is the molecular formula and weight of Tetrabenzylthiuram disulfide?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they consistently refer to it as "tetrabenzylthiuram disulfide." Based on this name and general chemical knowledge, we can deduce its structure. The "tetrabenzyl" portion indicates four benzyl groups (C6H5CH2-) attached to the core structure. "Thiuram disulfide" refers to a functional group with the structure (R2NCS)2S2. Therefore, the molecular formula of TBzTD is C30H28N2S4, and its molecular weight is 540.82 g/mol.

Q4: Beyond rubber vulcanization, are there other applications for Tetrabenzylthiuram disulfide?

A4: Research indicates potential applications for TBzTD in fuel cell technology. One study describes its use in a composition for fuel cell bipolar plates. [] The addition of TBzTD, along with other disulfide compounds, to a polyphenylene sulfide resin and conductive filler mixture enhanced the electrical conductivity and mechanical strength of the bipolar plate. This highlights TBzTD's versatility and potential beyond its traditional role in the rubber industry.

Q5: What are the different methods for synthesizing Tetrabenzylthiuram disulfide?

A5: The provided research papers describe various methods for TBzTD synthesis. One method involves reacting dibenzylamine with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with hydrogen peroxide and pH adjustment with sulfuric acid. [] Another approach utilizes an emulsifier in a toluene-water system, with hydrogen peroxide added for oxidation. [] Additionally, researchers are exploring the electrosynthesis of TBzTD using flow reactors. [] These varied synthetic routes highlight ongoing efforts to optimize the production process for efficiency, yield, and environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

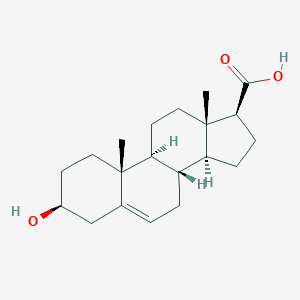

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)